

Physical properties of "Azepan-2-one oxime" (melting point, solubility)

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Compound of Interest

Compound Name: Azepan-2-one oxime

Cat. No.: B098177

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Physical Properties of Azepan-2-one Oxime: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azepan-2-one oxime, also known as caprolactam oxime, is a chemical compound of interest in synthetic organic chemistry. As the oxime derivative of caprolactam, it serves as a key intermediate in various chemical transformations, most notably the Beckmann rearrangement to produce caprolactam, the monomer for Nylon 6. A thorough understanding of its physical properties, such as melting point and solubility, is crucial for its synthesis, purification, and application in further chemical processes. This technical guide provides a detailed overview of the available physical property data for **Azepan-2-one oxime**, alongside standardized experimental protocols for their determination.

Physicochemical Data Summary

Quantitative experimental data for the melting point and solubility of **Azepan-2-one oxime** (CAS No. 19214-08-5) is not extensively reported in readily available scientific literature. The compound's identity is confirmed in databases such as PubChem, with a molecular formula of $C_6H_{12}N_2O$ and a molecular weight of 128.17 g/mol [1].

For comparative purposes, the physical properties of the closely related and well-characterized compound, cyclohexanone oxime, are presented below. It is important to note that these values are for a different, albeit structurally similar, compound and should be used as a general reference only.

Table 1: Physical Properties of Cyclohexanone Oxime (CAS No. 100-64-1)

Property	Value	Source(s)
Melting Point	88 - 91 °C	[2] [3] [4]
Boiling Point	204 - 206 °C	[2] [3] [4]
Solubility in Water	16 g/kg	[2] [4]

Experimental Protocols

The following sections detail standardized laboratory procedures for the determination of the melting point and solubility of a solid organic compound like **Azepan-2-one oxime**.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Principle: A small, finely powdered sample of the compound is heated slowly and uniformly. The temperatures at which the first drop of liquid appears and at which the entire sample becomes liquid are recorded as the melting point range.

Apparatus:

- Melting point apparatus (e.g., Thiele tube with oil bath or a digital melting point device)
- Capillary tubes (sealed at one end)
- Thermometer (calibrated)
- Mortar and pestle

- Spatula

Procedure:

- Sample Preparation: A small amount of the dry, solid sample is finely ground using a mortar and pestle.
- Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. A sample height of 2-3 mm is sufficient.
- Apparatus Setup:
 - Thiele Tube Method: The capillary tube is attached to a thermometer with a rubber band or wire, ensuring the sample is level with the thermometer bulb. The assembly is then immersed in the oil of a Thiele tube, making sure the heating oil is below the level of the open end of the capillary tube.
 - Digital Melting Point Apparatus: The loaded capillary tube is inserted into the sample holder of the apparatus.
- Heating: The apparatus is heated gently. The heating rate should be slow, approximately 1-2 °C per minute, as the temperature approaches the expected melting point.
- Observation and Recording: The temperature at which the first droplet of liquid is observed is recorded as the beginning of the melting range. The temperature at which the last solid crystal melts is recorded as the end of the melting range.

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Principle: A measured amount of the solid solute is added to a measured volume of a solvent at a specific temperature. The mixture is agitated to facilitate dissolution. The solubility is expressed as the maximum amount of solute that can be dissolved in a given amount of solvent.

Apparatus:

- Test tubes or small vials with stoppers
- Graduated cylinders or pipettes
- Spatula
- Vortex mixer or magnetic stirrer
- Analytical balance
- Constant temperature bath (optional)

Procedure (Qualitative):

- **Solvent Addition:** Add approximately 1 mL of the desired solvent (e.g., water, ethanol, acetone, DMSO) to a clean, dry test tube.
- **Solute Addition:** Add a small, pre-weighed amount of the solid sample (e.g., 10 mg) to the test tube.
- **Mixing:** The test tube is stoppered and shaken vigorously or vortexed for a set period (e.g., 1-2 minutes).
- **Observation:** Observe the mixture. If the solid completely disappears, it is considered soluble. If some or all of the solid remains, it is considered partially soluble or insoluble.

Procedure (Quantitative):

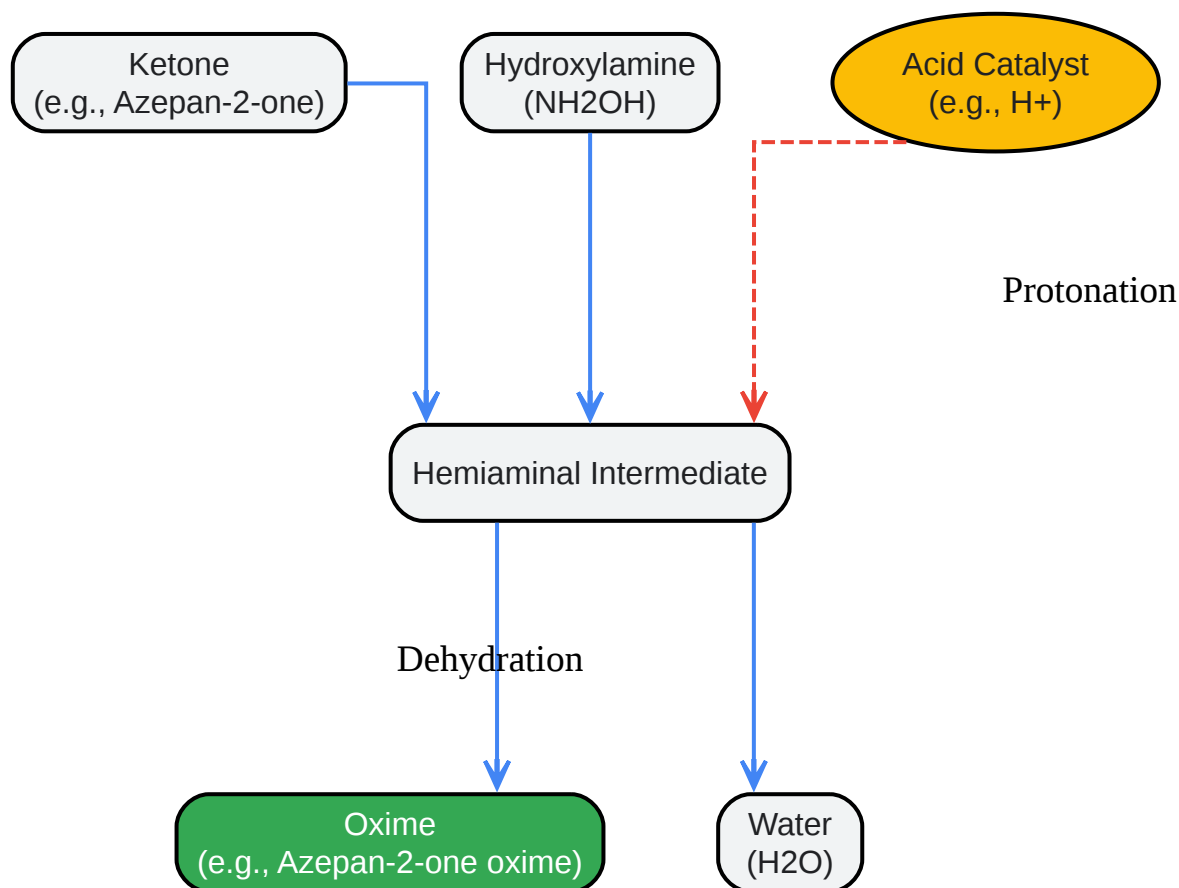
- **Saturated Solution Preparation:** A supersaturated solution is prepared by adding an excess amount of the solid solute to a known volume of the solvent in a sealed container.
- **Equilibration:** The mixture is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
- **Sample Withdrawal and Filtration:** A known volume of the supernatant is carefully withdrawn using a filtered syringe to remove any undissolved solid.

- Analysis: The amount of dissolved solute in the withdrawn sample is determined by a suitable analytical method, such as gravimetry (after solvent evaporation), spectroscopy, or chromatography.
- Calculation: The solubility is calculated and expressed in units such as g/L, mg/mL, or mol/L.

Visualizations

Synthesis of an Oxime

The following diagram illustrates the general chemical reaction for the synthesis of an oxime from a ketone and hydroxylamine. This is a fundamental reaction for preparing compounds like **Azepan-2-one oxime**.

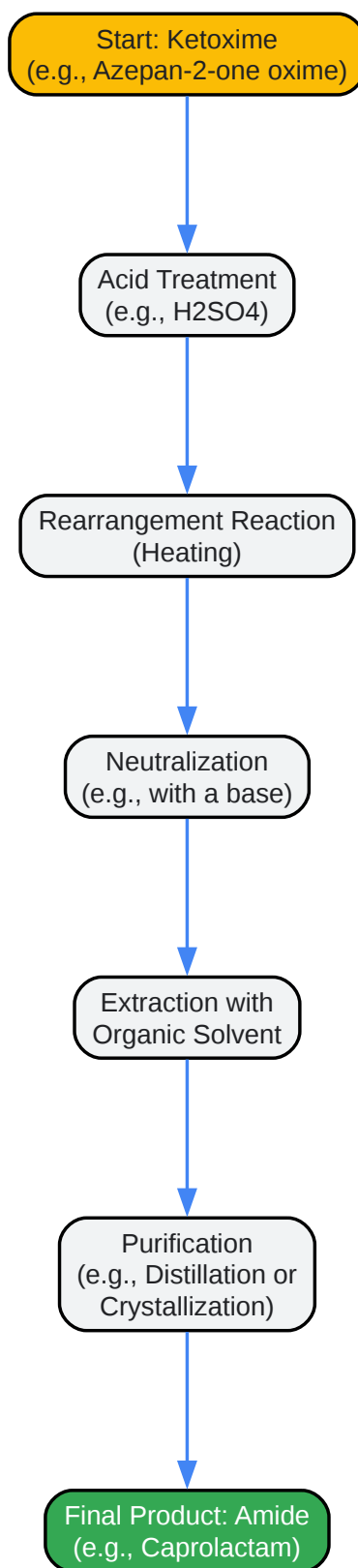


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Caption: General reaction pathway for the synthesis of an oxime.

Beckmann Rearrangement Workflow

The Beckmann rearrangement is a crucial reaction for converting ketoximes into amides. The following diagram outlines the typical laboratory workflow for this process.



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Caption: Experimental workflow for the Beckmann rearrangement.

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